2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves multiple steps, starting from basic organic molecules. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis steps.
Automated purification systems: to handle large volumes of the compound.
Quality control measures: to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions of compound “this compound” typically yield products with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets. It binds to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular functions, making it useful for therapeutic applications.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar mechanism of action but different molecular targets.
Compound C: Used in similar applications but with varying efficacy and safety profiles.
Uniqueness: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” stands out due to its unique combination of properties, making it versatile and valuable in multiple fields of research and industry.
Properties
IUPAC Name |
2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h3-4,7-8,18H,1-2,5-6H2,(H2,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDMOQQCAAGTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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